Texasin 7-O-glucoside Texasin 7-O-glucoside
Brand Name: Vulcanchem
CAS No.: 20314-21-0
VCID: VC0192525
InChI:
SMILES:
Molecular Formula: C22H22O10
Molecular Weight: 446.40

Texasin 7-O-glucoside

CAS No.: 20314-21-0

Cat. No.: VC0192525

Molecular Formula: C22H22O10

Molecular Weight: 446.40

* For research use only. Not for human or veterinary use.

Texasin 7-O-glucoside - 20314-21-0

Specification

CAS No. 20314-21-0
Molecular Formula C22H22O10
Molecular Weight 446.40

Introduction

Chemical Identity and Structure

Molecular Characteristics

Texasin 7-O-glucoside is classified as an isoflavone glycoside with the molecular formula C22H22O10 and a molecular weight of approximately 446.40 g/mol. This compound is characterized by a glucose moiety attached to the 7-position of the texasin aglycone molecule through a β-glycosidic bond. The compound is registered with CAS number 20314-21-0, providing a unique identifier for scientific and regulatory purposes.

Structural Features

The core structure of Texasin 7-O-glucoside consists of the typical C6-C3-C6 flavonoid skeleton with specific modifications characteristic of isoflavones. Its chemical structure features the texasin backbone decorated with hydroxyl groups that enhance its reactivity and biological interaction capabilities. The presence of the glucose moiety at the 7-position significantly influences the compound's physicochemical properties, including increased water solubility compared to its aglycone counterpart.

Natural Sources and Distribution

Botanical Origins

Texasin 7-O-glucoside has been identified in various plant species, particularly from the genus Leptadenia. Ethnobotanical research has revealed its presence in Cherokee aromatic medicinal plants, suggesting its significance in traditional healing practices . The compound occurs alongside other flavonoids such as apigenin 7-O-glucoside and luteolin glycosides in several medicinal herbs, indicating common biosynthetic pathways across diverse plant families .

Ecological Significance

As a plant secondary metabolite, Texasin 7-O-glucoside likely plays roles in ecological interactions, including plant defense mechanisms against pathogens and herbivores. The distribution pattern of this compound across plant species suggests evolutionary adaptations that have favored the biosynthesis of flavonoid glycosides with specific structural features. This ecological context provides important background for understanding the compound's natural occurrence and potential biological functions.

Physicochemical Properties

Solubility and Stability

As a glycosylated flavonoid, Texasin 7-O-glucoside exhibits enhanced water solubility compared to its aglycone form, while maintaining solubility in moderate-polarity organic solvents. The glycosidic bond is susceptible to hydrolysis under acidic conditions or enzymatic action, which can affect the compound's stability in various environments. These properties are crucial considerations for extraction, analysis, and formulation of the compound for research or potential applications.

Spectroscopic Characteristics

The structural elucidation of Texasin 7-O-glucoside typically employs various spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been used to identify and quantify this compound in plant extracts. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural information about the configuration of the glycosidic bond and the substitution pattern on the flavonoid skeleton.

Biological Activities

Other Biological Activities

Preliminary research suggests that flavonoid 7-O-glucosides like Texasin 7-O-glucoside may possess additional biological activities, including:

  • Potential antiproliferative effects on various cell types

  • Modulation of enzyme activities involved in metabolic processes

  • Regulatory effects on cellular signaling pathways related to stress responses

  • Possible interactions with membrane proteins and lipids

Comparative Analysis with Related Compounds

Structural Relationships

Texasin 7-O-glucoside shares structural similarities with other flavonoid glycosides, particularly those with glucose attachments at the 7-position. Table 1 presents a comparative analysis of Texasin 7-O-glucoside with related compounds, highlighting structural similarities and differences that may influence their biological activities.

Table 1: Comparative Analysis of Texasin 7-O-glucoside and Related Flavonoid Compounds

Compound NameChemical ClassStructural CharacteristicsDistinctive FeaturesBiological Activities
Texasin 7-O-glucosideIsoflavone glycosideGlucose moiety at position 7Derived from texasin aglyconePotential antioxidant and anti-inflammatory effects
Formononetin 7-O-glucosideIsoflavone glycosideGlucose attachment at position 7Methoxy group at position 4'Known for estrogenic activity
Biochanin AIsoflavoneMethoxy group at position 4'Lacks glycosidic attachmentStrong antioxidant properties
DaidzeinIsoflavoneAglycone without sugar attachmentHydroxy groups at positions 7 and 4'Role in hormone balance
GenisteinIsoflavoneAglycone formHydroxy groups at positions 5, 7, and 4'Broad spectrum anti-cancer activity
Luteolin-7-O-glucosideFlavone glycosideGlucose at position 7Different core skeleton from isoflavonesAnti-inflammatory and antioxidant properties
Iristectorigenin A 7-O-glucosideIsoflavone glycosideMultiple methoxy groupsHigher molecular weight (492.4 g/mol)Isoflavonoid with acrovestone properties

Structure-Activity Relationships

The biological activities of flavonoid compounds are closely linked to their structural features. The position and nature of glycosylation significantly affect the bioavailability and bioactivity of these compounds. For example, studies on luteolin-7-O-glucoside have demonstrated that this compound inhibits ROS generation and reduces the production of hydroxylated cholesterol species such as 7-alpha-hydroxycholesterol and 7-beta-hydroxycholesterol in endothelial cells . These findings suggest potential cardiovascular benefits that might extend to Texasin 7-O-glucoside due to structural similarities.

Extraction and Analytical Methods

Isolation Techniques

The isolation of Texasin 7-O-glucoside from plant materials typically involves multiple extraction and purification steps. Common methods include:

  • Initial extraction with methanol, ethanol, or aqueous-organic solvent mixtures

  • Liquid-liquid partitioning to separate compounds based on polarity

  • Column chromatography using silica gel or other stationary phases

  • Preparative HPLC for final purification

The choice of extraction method significantly impacts the yield and purity of the isolated compound, necessitating optimization based on the specific plant source.

Identification and Quantification Methods

Modern analytical techniques have facilitated the identification and quantification of Texasin 7-O-glucoside in complex plant extracts. Liquid chromatography-mass spectrometry (LC-MS) analysis enables the detection and characterization of flavonoid glycosides based on their molecular weights and fragmentation patterns . Direct analysis of triterpene glycosides by LC/MS has been reported as an effective method for the identification of various plant glycosides, including flavonoid derivatives like Texasin 7-O-glucoside .

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